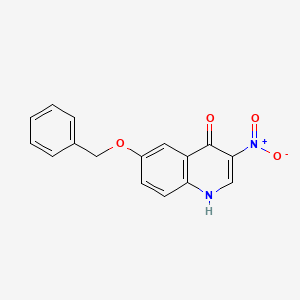

6-(Benzyloxy)-3-nitroquinolin-4-ol

Description

The benzyloxy group at position 6 and the nitro group at position 3 are critical for their bioactivity, while substituents at position 4 (often an amine) modulate solubility and target binding .

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

3-nitro-6-phenylmethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C16H12N2O4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-14(13)17-9-15(16)18(20)21/h1-9H,10H2,(H,17,19) |

InChI Key |

DTYWWGXOAUXAQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally analogous 3-nitroquinoline derivatives, primarily differing in substituents at positions 4, 6, and 5. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data.

Key Observations:

Substituent Effects on Melting Points: Bulky or polar groups increase melting points. For example, NQ4 (3-bromophenylamino) has a higher melting point (268°C) than NQ1 (222°C) due to bromine’s electron-withdrawing nature and enhanced intermolecular interactions . Hydrophilic groups (e.g., hydroxyl in NQ3) reduce melting points (156°C), likely due to disrupted crystallinity .

Spectral Signatures :

- The ethynyl group in NQ1 and NQ3 shows a distinct singlet at δ 3.8 ppm in 1H NMR, absent in brominated analogs like NQ4 .

- Benzyloxy protons (δ 5.20 ppm) are conserved in NQ1 , NQ4 , and NQ15 but lost in deprotected derivatives like NQ3 .

Synthetic Flexibility :

- The benzyloxy group acts as a protecting group, enabling selective deprotection (e.g., NQ1 → NQ3 via trifluoroacetic acid) .

- Brominated analogs (NQ4 , NQ5 ) exhibit higher molecular weights (~480 g/mol) due to bromine’s mass contribution .

Critical Analysis of Structural Divergence

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) at position 7 stabilizes the quinoline ring, whereas nitro (electron-withdrawing) at position 3 enhances electrophilicity for nucleophilic attacks .

Impact of Deprotection :

- Removing benzyloxy (NQ1 → NQ3 ) increases polarity, as evidenced by NQ3 ’s lower melting point and higher aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.